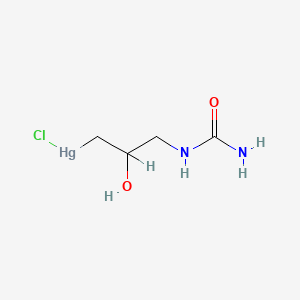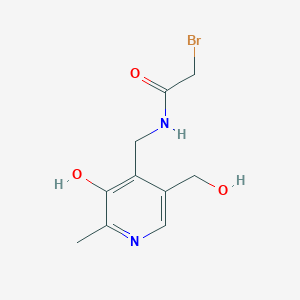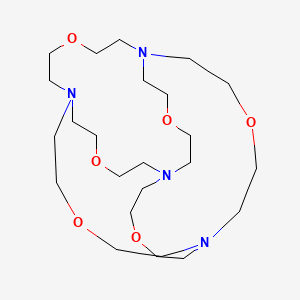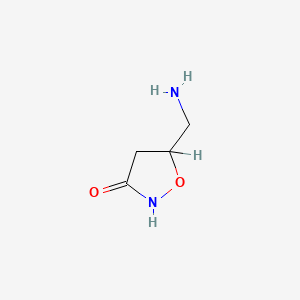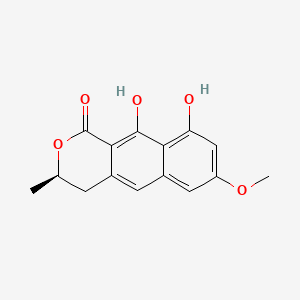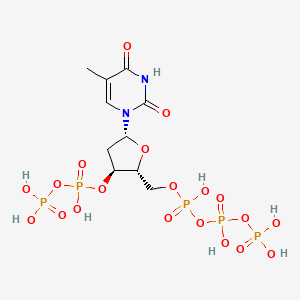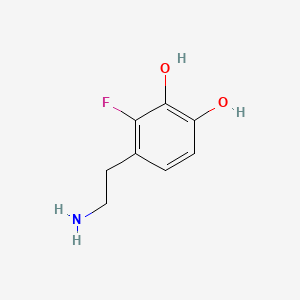
Indolylheptylamine
Descripción general
Descripción
Synthesis Analysis
Indole synthesis is a well-studied area in organic chemistry. There are numerous methods for synthesizing indole derivatives, including the Fischer Indole Synthesis . This method involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a phenylhydrazone, which is then rearranged to form the indole .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and computational methods . These techniques can provide detailed information about the three-dimensional arrangement of atoms in the molecule .
Chemical Reactions Analysis
Indole is known to undergo a variety of chemical reactions. It is particularly reactive at the 3-position, which is susceptible to electrophilic substitution . Other reactions include alkylation, acylation, and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using a variety of techniques. These properties can include molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity .
Aplicaciones Científicas De Investigación
1. Analytical Techniques in Indole Compound Research
A foundational aspect of scientific research on Indolylheptylamine involves the development of analytical techniques like paper chromatography, spectrophotometry, and spectrophotofluorometry. These techniques have significantly advanced the understanding of indole compounds, including their metabolic pathways, physiological roles, and pharmacological effects (Hanson, 1966).
2. Cancer Research and Immunomodulation
Indole derivatives play a crucial role in cancer research, particularly concerning immune system interactions. Indoleamine 2,3-dioxygenase (IDO), a tryptophan catabolic enzyme, significantly influences malignant development and immune tolerance in tumors. IDO's suppression of T and NK cells and its activation of regulatory cells are key factors in cancer progression. The development of IDO inhibitors is considered a promising direction in cancer therapy (Prendergast et al., 2014).
3. Anticancer Applications
Specific indolyl compounds have shown potential as anticancer agents. N-Heterocyclic indolyl glyoxylamides, for instance, have demonstrated effectiveness against various cancer cell lines and have been evaluated for their in vitro and in vivo anticancer activities. These compounds can induce apoptosis and DNA fragmentation in cancer cells, suggesting their potential as chemotherapeutic agents (Li et al., 2003).
4. Plant Biology and Phytohormones
In the realm of plant biology, indoleamines like serotonin and melatonin are considered crucial. They are involved in various plant processes, including stress responses, growth, and reproduction. Understanding the roles of these indoleamines in plants, particularly serotonin and its precursor tryptamine, is a significant focus of current research (Negri et al., 2021).
5. Neurochemical Analysis
Indolealkylamines, including derivatives like tryptamine, are of clinical interest in neurological and psychiatric disorders. Analyzing these compounds in human cerebrospinal fluid has provided insights into conditions like Parkinson's disease and depression, contributing to a better understanding of monoamine metabolites in these disorders (Mena et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(1H-indol-3-yl)heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZPQLSFZKDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183972 | |
| Record name | Indolylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29852-47-9 | |
| Record name | Indolylheptylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolylheptylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





